2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one
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Overview
Description
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one is a complex organic compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one involves multiple steps, starting from basic purine derivatives. The process typically includes nitration, amination, and glycosylation reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common to achieve large-scale production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- **2-amino-9-[(2R,3R,4S,5S)-5-{[(2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-6-oxo-6,9-dihydro-1H-purin-8-yl}methyl)sulfanyl]methyl}-3,4-dihydroxytetrahydro-2-furanyl]-8-(hydroxymethyl)-1,9-dihydro-6H-purin-6-one .
- **2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3H-purin-6(9H)-one .
Uniqueness
The uniqueness of 2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one lies in its specific structural features, such as the nitro group at the 8-position and the oxolan ring. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12N6O7 |
---|---|
Molecular Weight |
328.24 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one |
InChI |
InChI=1S/C10H12N6O7/c11-9-13-6-3(7(20)14-9)12-10(16(21)22)15(6)8-5(19)4(18)2(1-17)23-8/h2,4-5,8,17-19H,1H2,(H3,11,13,14,20)/t2-,4?,5+,8-/m1/s1 |
InChI Key |
KGUOMRFOXYDMAH-UKPFUCPKSA-N |
Isomeric SMILES |
C([C@@H]1C([C@@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
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